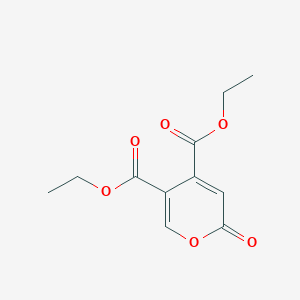
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is an organic compound belonging to the pyran family It is characterized by a pyran ring structure with two ester groups and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate can be synthesized through the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in tetrahydrofuran (THF). The intermediate sodium salt is filtered, washed with THF, dissolved in water, and quenched with concentrated hydrochloric acid to yield the diester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4H-pyran-2,5-dicarboxylic acid.
Reduction: 4-hydroxy-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate involves its reactivity as a geminally activated push-pull alkene. The enolate anion formed during reactions plays a crucial role in its chemical behavior, enabling ring-opening and heterocyclization reactions . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar structure but with ester groups at different positions.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Methyl esters instead of ethyl esters.
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Contains additional methyl groups on the pyran ring .
Uniqueness
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is unique due to its specific ester and keto group positioning, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening and heterocyclization reactions sets it apart from other pyran derivatives.
Biological Activity
Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate (C11H12O6) is a versatile organic compound derived from pyran, characterized by its unique structural features, including two ester groups and a ketone group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
This compound is notable for its functional groups that facilitate various chemical transformations. The presence of the ester and ketone groups allows it to act as an intermediate in organic synthesis, making it valuable in both academic research and industrial applications.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C11H12O6 |
| Functional Groups | Two ester groups, one ketone group |
| Core Structure | Pyran ring |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, indicating a possible role in pain management therapies.
- Enzyme Interaction : this compound serves as a substrate in enzyme-catalyzed reactions. It may inhibit specific enzymes by binding to their active sites, thereby influencing metabolic pathways and biochemical processes .
Study on Enzyme Inhibition
A study focused on the interaction of this compound with various enzymes revealed its potential as an inhibitor of HIV proteases. The compound's structural properties allow it to effectively bind to the active sites of these enzymes, which is crucial for viral replication. The findings suggest that derivatives of this compound could be developed into antiviral agents .
Anti-inflammatory Research
In another study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammatory markers in vitro. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Synthesis and Derivatives
The synthesis of this compound typically involves the esterification of 2-oxo-2H-pyran-4,5-dicarboxylic acid. Various synthetic methods have been explored to optimize yield and efficiency:
- Esterification Method : A common approach involves using diethyl oxalate with suitable catalysts to promote the reaction under controlled conditions.
- Transformation Potential : The compound can be further transformed into various derivatives that retain or enhance its biological activity. For example, modifications at the ester positions can lead to compounds with improved solubility or bioavailability .
Properties
CAS No. |
101967-99-1 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
diethyl 6-oxopyran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNTBSWTYKPYYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















